molecular formula C17H25FN2O2 B3421238 (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate CAS No. 211108-53-1

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Cat. No. B3421238
CAS RN: 211108-53-1
M. Wt: 308.4 g/mol
InChI Key: JXBLMDWEOQDVAC-LSDHHAIUSA-N
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Description

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, also known as TFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. TFPB is a piperidine derivative that has a unique chemical structure, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate involves the inhibition of acetylcholinesterase and the modulation of GABA receptors. By inhibiting the activity of acetylcholinesterase, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function. By modulating the activity of GABA receptors, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate can regulate the levels of neurotransmitters that are involved in anxiety and depression.
Biochemical and Physiological Effects:
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABA receptors, and the regulation of neurotransmitter levels. (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has also been shown to exhibit antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has several advantages for lab experiments, including its high purity and yield, its unique chemical structure, and its potential therapeutic applications. However, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, including the investigation of its potential therapeutic applications for neurological disorders, the optimization of its synthesis and purification methods, and the development of new derivatives with improved properties. Additionally, further studies are needed to elucidate the mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its effects on various neurotransmitter systems.

Scientific Research Applications

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has been identified as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.

properties

IUPAC Name

tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLMDWEOQDVAC-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126175
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

CAS RN

211108-53-1
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211108-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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